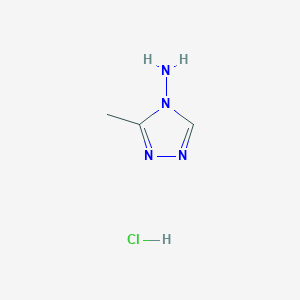
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DIA and is a promising candidate for drug development due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of DIA involves the inhibition of various enzymes and proteins that are involved in cellular processes. DIA has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in gene expression and cell differentiation. DIA also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIA are complex and depend on the specific application. In cancer research, DIA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurodegenerative diseases, DIA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DIA has been shown to exhibit antimicrobial activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DIA in lab experiments include its unique chemical structure and properties, which make it a promising candidate for drug development. The limitations of using DIA in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research and development of DIA. One potential direction is the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is the optimization of its synthesis process to make it more efficient and cost-effective. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, DIA is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Méthodes De Synthèse
The synthesis of DIA involves a multi-step process that includes the reaction of indole with 2-fluoroaniline, followed by the introduction of an acetyl group. The final product is obtained through a purification process using column chromatography. The synthesis of DIA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DIA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, DIA has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, DIA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DIA has been shown to exhibit antimicrobial activity against various pathogens.
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-fluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(12-7-3-6-10-15(12)21(11)2)17(22)18(23)20-14-9-5-4-8-13(14)19/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKSPPHSTYCREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)
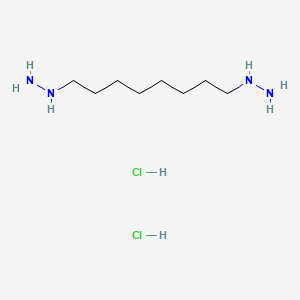
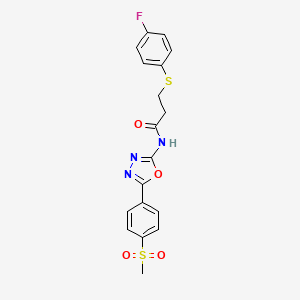
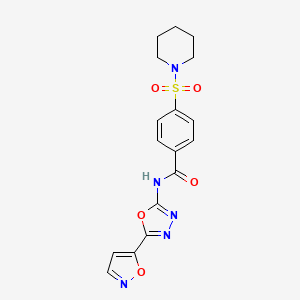
![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)

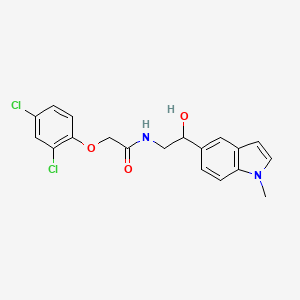
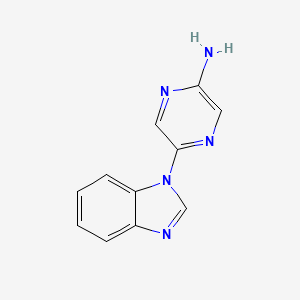

![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2912620.png)
